molecular formula C8H9NO B8815419 2-Propen-1-ol, 3-(3-pyridinyl)-

2-Propen-1-ol, 3-(3-pyridinyl)-

Cat. No. B8815419
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-ol, 3-(3-pyridinyl)- is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-ol, 3-(3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-ol, 3-(3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Propen-1-ol, 3-(3-pyridinyl)-

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2

InChI Key

RSFCHWDTMRVOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-(3-pyridyl)acrylate was reduced using lithium aluminum hydride to give 3-(3-pyridyl)-2-propen-1-ol. In 30 ml of acetone 710 mg of 3-(3-pyridyl)-2-propen-1-ol and 980 mg of methyl p-toluenesulfonate were heated under reflux for 22 hours. The reaction mixture was subjected by decantation to remove the solvent and then washed with acetone and ether. The residue was dried under reduced pressure to give 1.3 g of the desired compound as an orange-colored oil.
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Synthesis routes and methods II

Procedure details

Triethylamine (1.4 ml) and ethyl chloroformate (0.94 ml) were added in succession to a stirred suspension of 3-(3-pyridyl)propenoic acid [1.49 g; prepared from pyridine-3-carbaldehyde and malonic acid using the general method described in Organic Synthesis, Coll, Vol. 4, 1963, 730] in tetrahydrofuran (40 ml) which had been cooled to -15° C. The mixture was stirred at this temperature for 30 minutes and then filtered. The filtrate was added over 15 minutes to a stirred solution of sodium borohydride (0.94 g) in water (8 ml) which had been cooled in an ice-bath. The mixture was stirred at ambient temperature for 3 hours then partitioned between diethyl ether and a dilute aqueous sodium hydroxide solution. The aqueous layer was extracted with diethyl ether and ethyl acetate. The combined organic extracts were washed with a saturated aqueous sodium chloride solution, dried (Na2SO4) and evaporated. The residue was purified by column chromatography eluting with toluene/ethyl acetate (1/1 v/v) to give 3-(3-pyridyl)prop-2-en-1-ol as an oil (0.84 g).
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